1,4-Cyclohexanediol
Overview
Description
1,4-Cyclohexanediol is an organic compound with the molecular formula C₆H₁₂O₂. It is a diol, meaning it contains two hydroxyl groups attached to a cyclohexane ring. This compound exists in two stereoisomeric forms: cis-1,4-cyclohexanediol and trans-1,4-cyclohexanediol. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1,4-Cyclohexanediol is a compound that has been shown to interact with various targets. One of its primary targets is the lignin-derived 2,6-dimethoxybenzoquinone (DMBQ) . DMBQ is a compound with wide synthetic applications .
Mode of Action
The interaction of this compound with its targets involves a two-step catalytic sequence. The first step involves the efficient defunctionalization of DMBQ into this compound . This process results in a molar yield of 86.5%, representing a 10.7 wt% yield calculated on a DO weight basis . The second step concerns the highly selective amination of this compound with ammonia to give 1,4-cyclohexanediamine .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the transformation of lignin-derived dimers and oligomers (DO) into well-defined this compound and 1,4-cyclohexanediamine . These compounds have vast industrial relevance as monomers for polymer synthesis as well as pharmaceutical building blocks .
Pharmacokinetics
The compound’s ability to undergo efficient defunctionalization and selective amination suggests that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of DMBQ into this compound and 1,4-cyclohexanediamine . These transformations result in compounds that have vast industrial relevance, including use as monomers for polymer synthesis and as pharmaceutical building blocks .
Action Environment
The ability to use these substances in the process holds great potential for future industrial synthesis of 1,4-cyclohexanediamine from renewable resources .
Biochemical Analysis
Biochemical Properties
It is known that it can be transformed from lignin-derived dimers and oligomers (DO) into well-defined 1,4-Cyclohexanediol . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known that it can be transformed from lignin-derived dimers and oligomers (DO) into well-defined this compound
Metabolic Pathways
It is known that it can be transformed from lignin-derived dimers and oligomers (DO) into well-defined this compound . The enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexanediol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,4-benzoquinone. This reaction typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1,4-cyclohexanedione using sodium borohydride (NaBH₄) in an alcohol solvent.
Industrial Production Methods: Industrial production of this compound often involves the reductive catalytic fractionation of lignocellulosic biomass. This process uses a catalyst like RANEY® nickel to transform lignin-derived dimers and oligomers into this compound . The process is efficient and yields high purity this compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,4-Cyclohexanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1,4-cyclohexanedione using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to cyclohexane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form 1,4-dichlorocyclohexane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: 1,4-Cyclohexanedione.
Reduction: Cyclohexane.
Substitution: 1,4-Dichlorocyclohexane.
Scientific Research Applications
1,4-Cyclohexanediol has numerous applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polycarbonates, polyethers, and polyesters.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It is a building block for the synthesis of drugs with anticancer and analgesic properties.
Comparison with Similar Compounds
1,2-Cyclohexanediol: Another diol with hydroxyl groups at the 1 and 2 positions of the cyclohexane ring.
1,3-Cyclohexanediol: A diol with hydroxyl groups at the 1 and 3 positions.
Cyclohexane-1,4-dione: A diketone with carbonyl groups at the 1 and 4 positions.
Uniqueness: 1,4-Cyclohexanediol is unique due to its specific placement of hydroxyl groups, which allows for distinct chemical reactivity and applications. Its ability to form both cis and trans isomers adds to its versatility in chemical synthesis and industrial applications .
Properties
IUPAC Name |
cyclohexane-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKONPUDBRVKQLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871178, DTXSID60878843, DTXSID60883614 | |
Record name | 1,4-Cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexanediol, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexanediol, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
Record name | 1,4-Cyclohexanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19271 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
556-48-9, 931-71-5, 6995-79-5 | |
Record name | 1,4-Cyclohexanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Cyclohexanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohexanediol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohexanediol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006995795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-1,4-Cyclohexanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-CYCLOHEXANEDIOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Cyclohexanediol, trans- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Cyclohexanediol, cis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexanediol, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexanediol, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.298 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-cyclohexane-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-Cyclohexanediol, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-cyclohexanediol?
A1: this compound has a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several studies utilize spectroscopic techniques for characterization. For instance, researchers used FTIR, 1H NMR, and 13C NMR spectroscopy to investigate the structure of copolyesters incorporating this compound. Additionally, researchers employed negative chemical ionization mass spectrometry, including metastable ion spectra and collisional activation spectra, to study the stereochemistry of cyclic diols, including this compound.
Q3: How does the cis/trans configuration of this compound influence polymer properties?
A3: Research indicates that the cis/trans ratio of this compound significantly impacts the properties of resulting polymers. Specifically, incorporating the trans isomer enhances polymer chain regularity, leading to modifications in crystalline morphology and an increase in melting point.
Q4: Can this compound be used in powder coating compositions?
A4: Yes, this compound is a component in certain radiation-curable powder coating compositions. These compositions typically include crystalline polyesters with terminal methacrylyl groups, derived from reacting glycidyl methacrylate with carboxy-terminated polyesters containing this compound.
Q5: How does this compound contribute to the stability of aromatic carbonate polymer compositions against irradiation?
A5: Studies show that incorporating this compound as a stabilizing compound in aromatic carbonate polymer compositions can effectively inhibit yellowing caused by sterilization radiation.
Q6: Can this compound be synthesized through catalytic hydrogenation?
A6: Yes, this compound can be produced via the catalytic hydrogenation of hydroquinone. Various catalysts like Pt/C, Pd/C, Ru/C, Rh/C, and Raney Ni have been explored for this reaction, with Ru/C demonstrating the highest activity and selectivity for this compound production.
Q7: What role does this compound play in multicomponent cyclization reactions?
A7: Research demonstrates that 1,4-cyclohexanediols can be selectively synthesized through diastereoselective multicomponent cyclizations involving chromium alkoxycarbene complexes, ketone or ester lithium enolates, and allylmagnesium bromide. This reaction offers a route to highly substituted 1,4-cyclohexanediols.
Q8: How does the hydrocarbon chain length in 1,2-alkanediols affect metronidazole absorption when combined with this compound?
A8: Studies reveal that combining this compound with 1,2-alkanediols featuring six or seven carbon chains (like 1,2-hexanediol and 1,2-heptanediol) leads to retarded percutaneous absorption of metronidazole. In contrast, 1,2-alkanediols with shorter chains (three to five carbons) do not exhibit this retardation effect and might even enhance absorption. This highlights the significant impact of hydrocarbon chain length in 1,2-alkanediols on their interaction with this compound and the resulting influence on drug delivery.
Q9: Does modifying the hydroxyl group in this compound affect its interaction with other compounds?
A9: Research focusing on the percutaneous absorption of metronidazole suggests that the hydroxyl group in this compound plays a crucial role in its retardation effect. Replacing the hydroxyl groups with carboxylic acid groups, as in 1,4-cyclohexanedicarboxylic acid, maintains the retardation effect, albeit with reduced potency compared to the parent compound. This modification highlights the importance of hydrogen bonding in the observed effects.
Q10: How does this compound impact the stability and delivery of active ingredients in topical formulations?
A10: Studies indicate that this compound, especially when combined with hexanamide, can enhance the skin targeting of certain drugs like metronidazole. This combination reduces the drug's penetration through the skin while increasing its concentration within the skin layers. This effect is attributed to potential hydrogen bond formation between the formulation components and ceramides in the stratum corneum.
Q11: What are the potential applications of this compound in drug delivery?
A11: Research suggests that this compound, especially in combination with other 1,2-alkanediols, holds promise as a versatile vehicle for controlled release in both pharmaceutical and cosmetic formulations. Its ability to modulate the percutaneous absorption of active ingredients like metronidazole highlights its potential for tailoring drug delivery profiles.
Q12: Can this compound be utilized in the production of biodegradable polymers?
A12: Yes, this compound is a valuable monomer in the synthesis of biodegradable polyesters. These polyesters, often synthesized through melt polycondensation techniques, find applications in various fields, including biomedical devices and drug delivery systems, due to their biodegradability and biocompatibility.
Q13: What are the potential applications of this compound in cryopreservation?
A13: Research indicates that this compound exhibits cryoprotective properties, particularly for preserving the viability of certain cell types during freezing. It has demonstrated efficacy as a cell-impermeable synthetic ice blocker, preventing the growth of extracellular ice crystals that can damage cells during cryopreservation.
Q14: How can this compound be analyzed in biological samples?
A15: Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing this compound and its isomers, particularly in urine samples. This method often involves acidic hydrolysis and derivatization steps to enhance detection sensitivity.
Q15: Are there any alternative analytical techniques for detecting this compound and related compounds?
A16: Yes, liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a sensitive technique for analyzing this compound and its metabolites in urine. Employing derivatization methods, such as DMAB derivatization, can further enhance the sensitivity of this method.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.